molecular formula C16H21NO4S2 B12756161 2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine CAS No. 161364-44-9

2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine

Cat. No.: B12756161
CAS No.: 161364-44-9
M. Wt: 355.5 g/mol
InChI Key: KHDBUOXFJZXSCG-MHTVFEQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine is a complex organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thiocarbonyl compound under acidic conditions to form the thiazolidine ring.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction, where a methoxyphenol derivative reacts with a suitable leaving group on the thiazolidine ring.

    Acetylation: The final step involves the acetylation of the thio group using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetylthio moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: Its potential biological activity could be explored for developing new pharmaceuticals, particularly in the areas of antimicrobial or anticancer research.

    Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidine ring and the functional groups attached to it may allow the compound to bind to active sites or modulate the activity of target proteins. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)ethanamine: Similar in structure but lacks the thiazolidine ring and acetylthio group.

    2-Aminobenzothiazole: Contains a thiazolidine-like ring but with different substituents.

    2-Methyl-2-oxazoline: Contains a five-membered ring with nitrogen and oxygen instead of sulfur.

Uniqueness

2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine is unique due to the combination of the thiazolidine ring with methoxyphenoxy and acetylthio groups

Properties

CAS No.

161364-44-9

Molecular Formula

C16H21NO4S2

Molecular Weight

355.5 g/mol

IUPAC Name

O-[1-[(2S)-2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-1-oxopropan-2-yl] ethanethioate

InChI

InChI=1S/C16H21NO4S2/c1-11(21-12(2)22)16(18)17-8-9-23-15(17)10-20-14-7-5-4-6-13(14)19-3/h4-7,11,15H,8-10H2,1-3H3/t11?,15-/m0/s1

InChI Key

KHDBUOXFJZXSCG-MHTVFEQDSA-N

Isomeric SMILES

CC(C(=O)N1CCS[C@H]1COC2=CC=CC=C2OC)OC(=S)C

Canonical SMILES

CC(C(=O)N1CCSC1COC2=CC=CC=C2OC)OC(=S)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.